Ethyl 2-(2-fluoro-5-methylphenoxy)acetate
Description
Ethyl 2-(2-fluoro-5-methylphenoxy)acetate is an organofluorine compound characterized by a phenoxyacetate backbone substituted with fluorine at the ortho-position and a methyl group at the para-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
ethyl 2-(2-fluoro-5-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-3-14-11(13)7-15-10-6-8(2)4-5-9(10)12/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOCJIESSBNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-5-methylphenoxy)acetate typically involves the esterification of 2-(2-fluoro-5-methyl-phenoxy)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-(2-fluoro-5-methyl-phenoxy)acetic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-5-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(2-fluoro-5-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-5-methylphenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the phenoxy ring significantly influences the compound’s reactivity, solubility, and biological activity. Key comparisons include:
Key Findings :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (in ) and chloro (in ) substituents increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Steric Effects : The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like trifluoromethyl, facilitating enzyme interactions in biological systems.
- Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility, whereas trifluoromethyl groups enhance lipid membrane permeability .
Biological Activity
Ethyl 2-(2-fluoro-5-methylphenoxy)acetate is a compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which influences its reactivity and biological interactions. The compound can be represented as follows:
This structure allows the compound to participate in various biochemical pathways, particularly through its ester functionality, which can hydrolyze to release active phenoxyacetic acid derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Hydrolysis : The ester group can undergo hydrolysis, leading to the formation of phenoxyacetic acid, which is biologically active.
- Enzyme Interaction : The compound has been shown to modulate enzyme activities, potentially affecting metabolic pathways and cellular functions.
- Stability and Bioavailability : The incorporation of a fluorine atom enhances the compound's stability and bioavailability, making it more effective in biological systems .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic processes, although detailed studies are still required to elucidate the exact targets and pathways affected.
Case Studies
- Antiviral Activity : In related studies on compounds with similar structures, such as derivatives of phenoxyacetic acids, significant antiviral activities have been observed. For instance, compounds with fluorine substitutions exhibited enhanced potency against viruses like herpes simplex virus (HSV) with low effective doses .
- Agricultural Applications : The compound is also utilized in agrochemical formulations as a herbicide and pesticide. Its biological activity in this context relates to its ability to affect plant growth regulators and disrupt metabolic processes in target species.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Synthesis and Characterization : The synthesis of this compound has been optimized for better yield and purity, facilitating further biological evaluations.
- Toxicity Profiles : Initial toxicity assessments indicate that while the compound shows promising biological activity, it also necessitates careful evaluation of its safety profile for both humans and environmental impact .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| This compound | Enzyme inhibition | Contains fluorine and methyl substitutions |
| 2-(2-Fluoro-5-chlorophenoxy)acetic acid | Antiviral properties | Chlorine substitution instead of methyl |
| 2-(4-chloro-3-methylphenoxy)acetate | Herbicidal activity | Different halogen and methyl positioning |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
